

Application Notes and Protocols for Curium Purification via Solvent Extraction

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Compound of Interest

Compound Name: Curium-244

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These application notes provide a detailed overview and experimental protocols for the purification of curium (Cm) from various matrices, with a primary focus on its separation from americium (Am) and lanthanides. The solvent extraction techniques described are established methods in the field of actinide chemistry and are crucial for obtaining high-purity curium for research and other applications.

Overview of Solvent Extraction Techniques for Curium Purification

The separation of trivalent actinides, particularly americium and curium, is a significant challenge in chemical processing due to their similar ionic radii and chemical properties. Solvent extraction remains one of the most effective methods for this purpose. Several processes have been developed, each employing specific combinations of extractants, diluents, and aqueous complexing agents to achieve selective separation. This document details the following key techniques:

- **EXAm Process:** Utilizes a synergistic solvent system to selectively extract americium, leaving curium in the aqueous phase.
- **GANEX Process:** Aims for the grouped extraction of actinides, followed by selective stripping.

- **ALSEP Process:** Employs a combination of neutral and acidic extractants for the co-extraction of actinides and lanthanides, followed by selective actinide stripping.
- **TALSPEAK Process:** A classic method that relies on the preferential complexation of actinides in the aqueous phase to prevent their extraction.
- **TODGA-based Extraction:** Utilizes the potent extractant N,N,N',N'-tetraoctyl diglycolamide for the co-extraction of actinides and lanthanides.
- **CyMe4BTPhen-based Extraction:** Leverages a highly selective nitrogen-donor ligand for americium/curium separation, often in advanced solvent systems like ionic liquids.

Quantitative Data Summary

The following tables summarize key quantitative data for the different solvent extraction systems, providing a basis for comparison of their performance in americium/curium separation.

Table 1: Comparison of Am/Cm Separation Factors for Various Solvent Extraction Systems

Process/System	Organic Phase (Extractant/Diluent)	Aqueous Phase (Complexant/Acidity)	Am/Cm Separation Factor (SF _{Am/Cm})	Reference
EXAm	0.6 M DMDOHEMA + 0.45 M HDEHP in TPH	30 mM TEDGA in 6 M HNO ₃	2.5	[1][2]
EXAm (without TEDGA)	0.6 M DMDOHEMA + 0.45 M HDEHP in TPH	6 M HNO ₃	1.6	[1]
CyMe4BTPhen	0.01 M CyMe4BTPhen in Aliquat-336 nitrate	1 M HNO ₃ with TEDGA	3.1 - 3.9	[3]
CyMe4BTPhen (kinetic)	0.005 M CyMe4BTPhen in cyclohexanone	0.5 M HNO ₃	up to 7.9	[4]
TODGA with SO ₃ -Ph-BTBP	0.1 M TODGA in 10% 1-octanol/n- dodecane	2.5 mM SO ₃ -Ph- BTBP in 0.1 M HNO ₃	~2.5 (as SF _{Cm/Am})	[5]
TALSPEAK	0.1-0.5 M HDEHP in 1,4-di- isopropylbenzene	0.05-0.10 M DTPA in 0.5-2.0 M Lactic acid (pH 3.0-4.0)	High (Am retained in aqueous phase)	[6][7]

Note: DMDOHEMA = N,N'-dimethyl-N,N'-dioctyl-2-(hexyloxyethyl)malonamide; HDEHP = di-2-ethylhexylphosphoric acid; TPH = hydrogenated tetrapropylene; TEDGA = N,N,N',N'-tetraethyldiglycolamide; CyMe4BTPhen = 2,9-bis(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-1,2,4-benzotriazin-3-yl)-1,10-phenanthroline; TODGA = N,N,N',N'-tetraoctyl diglycolamide; SO₃-Ph-BTBP = sulfonated bis-triazinyl bipyridine; DTPA = diethylenetriaminepentaacetic acid.

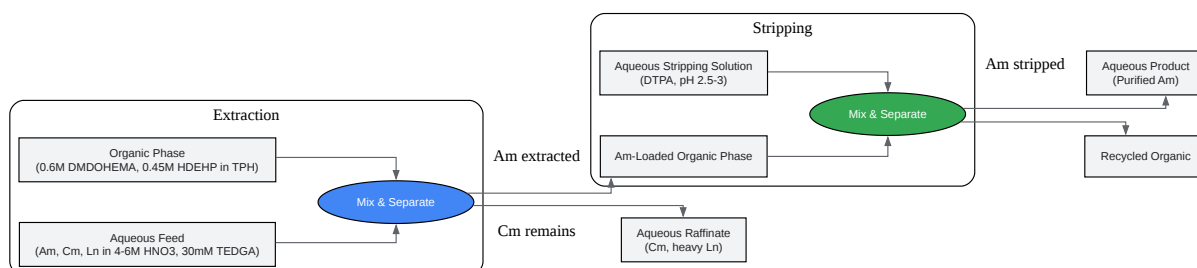
Experimental Protocols

EXAm (Extraction of Americium) Process

The EXAm process is designed for the selective recovery of americium from a PUREX raffinate, leaving curium and heavier lanthanides in the aqueous phase.[1][8][9]

Protocol:

- **Organic Phase Preparation:** Prepare a solution of 0.6 M N,N'-dimethyl-N,N'-dioctyl-2-(hexyloxyethyl)malonamide (DMDOHEMA) and 0.45 M di-2-ethylhexylphosphoric acid (HDEHP) in hydrogenated tetrapropylene (TPH).
- **Aqueous Phase Preparation:** The feed solution should be adjusted to 4-6 M nitric acid (HNO_3) and contain 30 mM N,N,N',N'-tetraethyldiglycolamide (TEDGA) as a complexing agent to retain curium.
- **Extraction:** a. Mix equal volumes of the organic and aqueous phases in a suitable vessel. b. Agitate vigorously for at least 30 minutes to ensure equilibrium is reached. c. Separate the two phases by centrifugation. The organic phase will contain the extracted americium, while the aqueous phase retains curium and heavier lanthanides.
- **Scrubbing (Optional):** The loaded organic phase can be scrubbed with a fresh solution of 4-6 M HNO_3 containing 30 mM TEDGA to remove any co-extracted impurities.
- **Stripping of Americium:** a. To selectively strip americium from the loaded organic phase, contact it with an aqueous solution at a lower acidity (pH 2.5-3) containing a polyaminocarboxylic acid like diethylenetriaminepentaacetic acid (DTPA).[10][11] b. Mix equal volumes and agitate for 30 minutes. c. Centrifuge to separate the phases. The aqueous phase will now contain the purified americium.



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Caption: EXAm Process Workflow for Am/Cm Separation.

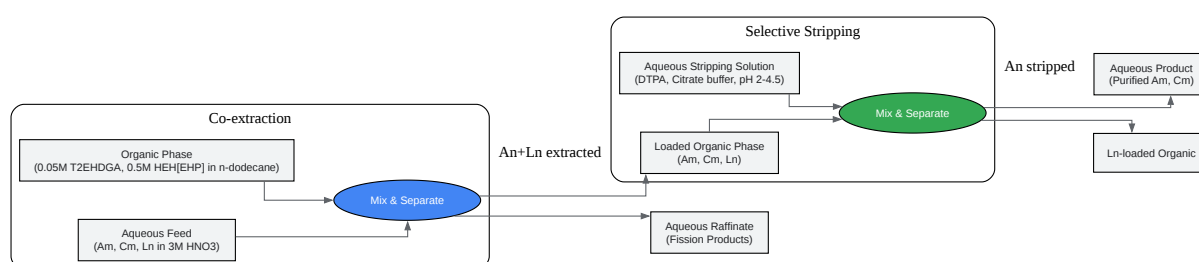
ALSEP (Actinide-Lanthanide Separation) Process

The ALSEP process co-extracts trivalent actinides and lanthanides and then selectively strips the actinides.^{[12][13]}

Protocol:

- **Organic Phase Preparation:** Prepare a solution of a neutral diglycolamide extractant (e.g., 0.05 M N,N,N',N'-tetra(2-ethylhexyl)diglycolamide, T2EHDGA) and an acidic extractant (e.g., 0.5 M 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester, HEH[EHP]) in an aliphatic diluent like n-dodecane.
- **Aqueous Feed Preparation:** The feed solution should be in moderate to strong nitric acid (e.g., 3 M HNO₃).
- **Co-extraction:** a. Contact the organic phase with the aqueous feed at a 1:1 phase ratio. b. Mix for at least 30 minutes. c. Separate the phases. Both actinides and lanthanides will be in the organic phase.

- Actinide Stripping: a. Prepare a stripping solution containing a polyaminocarboxylic acid and a buffer, for example, 0.015 M DTPA and 0.2 M ammonium citrate, adjusted to pH 2.0-4.5. [12][13] b. Contact the loaded organic phase with the stripping solution. c. Mix and separate. The actinides (Am and Cm) will be selectively stripped into the aqueous phase, leaving the lanthanides in the organic phase.



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Caption: ALSEP Process for Actinide-Lanthanide Separation.

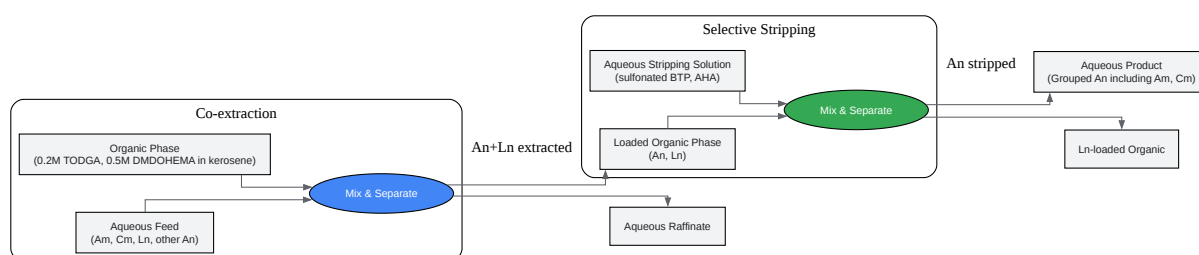
GANEX (Grouped Actinide Extraction) Process

The GANEX process is designed for the co-extraction of all transuranic elements. The EURO-GANEX variant is particularly relevant for Am/Cm separation from lanthanides.[1][14][15]

Protocol (based on EURO-GANEX second cycle):

- Organic Phase Preparation: Prepare a solution of 0.2 M N,N,N',N'-tetraoctyl diglycolamide (TODGA) and 0.5 M N,N'-(dimethyl-N,N'-dioctylhexylethoxy-malonamide (DMDOHEMA) in a kerosene diluent.[1]

- Aqueous Feed Preparation: The feed should be the raffinate from a PUREX process, typically with a high nitric acid concentration.
- Co-extraction: a. Contact the organic phase with the aqueous feed to co-extract actinides (including Am and Cm) and lanthanides. b. Mix and allow phases to separate.
- Selective Actinide Stripping: a. Prepare a stripping solution containing a hydrophilic BTP (bis-triazinyl pyridine) complexant, such as a sulfonated BTP, and acetohydroxamic acid (AHA). [1] b. Contact the loaded organic phase with the stripping solution. c. Mix and separate. The actinides (Am and Cm) will be selectively stripped into the aqueous phase.



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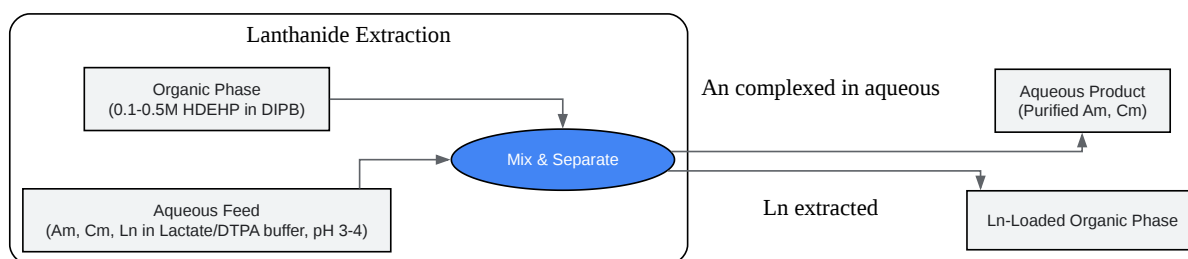
Caption: EURO-GANEX Process for Grouped Actinide Separation.

TALSPEAK (Trivalent Actinide Lanthanide Separations by Phosphorus-reagent Extraction from Aqueous Komplexes) Process

The TALSPEAK process selectively extracts lanthanides into the organic phase, while retaining actinides in the aqueous phase through complexation.[6][7]

Protocol:

- **Organic Phase Preparation:** Prepare a solution of 0.1-0.5 M di(2-ethylhexyl)phosphoric acid (HDEHP) in a suitable diluent such as 1,4-di-isopropylbenzene.
- **Aqueous Phase Preparation:** a. The aqueous feed containing both actinides and lanthanides should be buffered. b. Add a carboxylic acid buffer, typically 0.5-2.0 M lactic acid. c. Add an aminopolycarboxylic acid as a holdback reagent for the actinides, typically 0.05-0.10 M diethylenetriaminepentaacetic acid (DTPA). d. Adjust the pH to a narrow range of 3.0-4.0.
- **Lanthanide Extraction:** a. Contact the prepared aqueous phase with the organic phase. b. Mix thoroughly. Due to potentially slow kinetics, a longer contact time may be required. c. Separate the phases. The lanthanides will be extracted into the organic phase, while the actinides (Am and Cm) remain in the aqueous phase.
- **Actinide Recovery from Aqueous Phase:** The actinides can be recovered from the aqueous raffinate by subsequent purification steps, such as adjusting the pH to a lower value (around 1.5) to protonate the DTPA, followed by extraction with a suitable extractant.[16]



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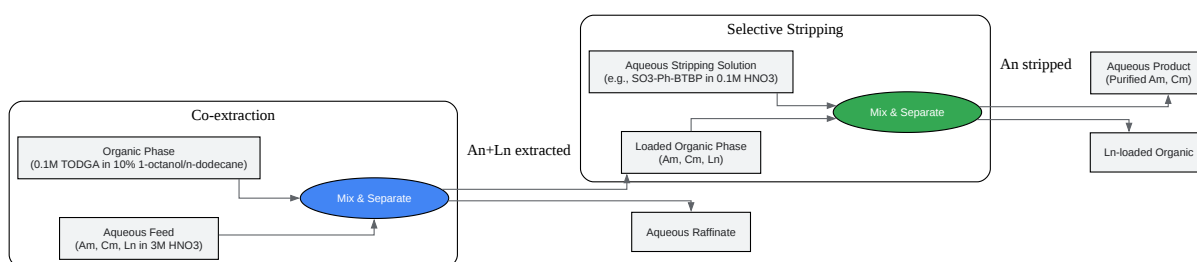
Caption: TALSPEAK Process for Actinide Retention.

TODGA-based Co-extraction and Stripping

This process uses the highly efficient extractant TODGA for the co-extraction of actinides and lanthanides, followed by a selective stripping step.

Protocol:

- **Organic Phase Preparation:** Prepare a solution of 0.1 M N,N,N',N'-tetraoctyl diglycolamide (TODGA) in n-dodecane. To prevent third phase formation, a phase modifier like 10% (v/v) 1-octanol can be added.[5]
- **Aqueous Feed Preparation:** The aqueous feed should be in approximately 3 M nitric acid.
- **Co-extraction:** a. Contact the organic and aqueous phases at a 1:1 ratio. b. Mix for at least 15 minutes. c. Centrifuge to separate the phases. The organic phase will contain the co-extracted actinides and lanthanides.
- **Selective Americium/Curium Stripping:** a. Prepare a stripping solution of a selective complexant, for example, 2.5 mM sulfonated bis-triazinyl bipyridine (SO₃-Ph-BTBP) in 0.1 M nitric acid.[5] b. Contact the loaded organic phase with the stripping solution. c. Mix and separate. This will selectively strip americium and curium into the aqueous phase, with separation between them depending on the specific complexant used.



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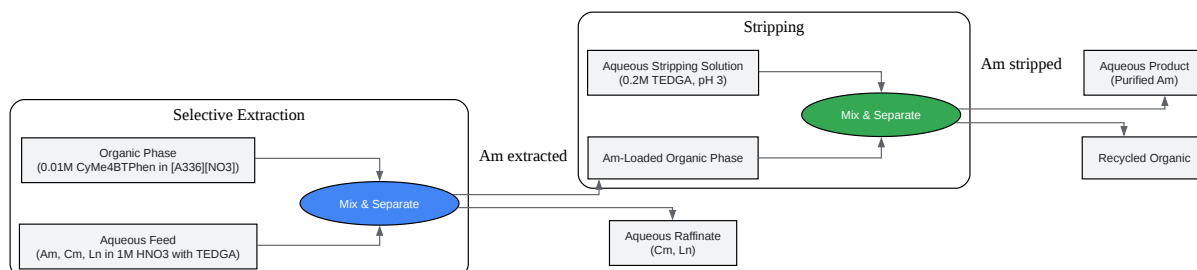
Caption: TODGA-based Extraction and Stripping Workflow.

CyMe4BTPhen in Ionic Liquid for Selective Americium Extraction

This advanced system uses a highly selective ligand in an ionic liquid diluent to achieve Am/Cm separation.

Protocol:

- **Organic Phase Preparation:** a. Prepare the ionic liquid diluent, Aliquat-336 nitrate ([A336][NO₃]), by converting the chloride form through repeated contact with a potassium nitrate solution.^[17] b. Dissolve 0.01 M 2,9-bis(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-1,2,4-benzotriazin-3-yl)-1,10-phenanthroline (CyMe4BTPhen) in the prepared [A336][NO₃].
- **Aqueous Feed Preparation:** The feed solution should contain the actinides and lanthanides in 1 M nitric acid, along with a hydrophilic complexing agent like N,N,N',N'-tetraethyldiglycolamide (TEDGA) to enhance selectivity.
- **Selective Americium Extraction:** a. Contact the organic and aqueous phases. b. Mix for a sufficient time to reach equilibrium (kinetics can be slow). c. Separate the phases. Americium will be preferentially extracted into the ionic liquid phase.
- **Stripping:** a. Prepare a stripping solution with a high concentration of a complexing agent (e.g., 0.2 M TEDGA) in a buffered solution (e.g., 3 M NH₄NO₃ at pH 3) to back-extract the americium.^[17] b. Contact the loaded organic phase with the stripping solution and separate the phases to recover the purified americium.



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Caption: CyMe4BTPhen in Ionic Liquid Process for Am Separation.

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